6-Bromo-9,9-dimethyl-9H-tribenzo[a,c,e][7]annulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-9,9-dimethyl-9H-tribenzoa,c,eannulene is a complex organic compound characterized by its unique structure and properties. This compound belongs to the class of tribenzoannulenes, which are known for their saddle-shaped conformations and inherent chirality . The molecular formula of 6-Bromo-9,9-dimethyl-9H-tribenzoa,c,eannulene is C21H17Br, and it has a molecular weight of 349.26368 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-9,9-dimethyl-9H-tribenzoa,c,eannulene typically involves palladium-catalyzed coupling reactions. One common method is the coupling of hydrazone derivatives of 9-tribenzoannulen-9-ones with benzyl bromides . This reaction is carried out under specific conditions, including the use of dry solvents and controlled temperatures .
Industrial Production Methods
While detailed industrial production methods for 6-Bromo-9,9-dimethyl-9H-tribenzoa,c,eannulene are not widely documented, the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-9,9-dimethyl-9H-tribenzoa,c,eannulene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, benzyl bromides, and hydrazone derivatives. The reactions are typically carried out in dry solvents and under controlled temperatures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives of 6-Bromo-9,9-dimethyl-9H-tribenzoa,c,eannulene .
Scientific Research Applications
6-Bromo-9,9-dimethyl-9H-tribenzoa,c,eannulene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Bromo-9,9-dimethyl-9H-tribenzoa,c,eannulene involves its interaction with specific molecular targets and pathways. The compound’s inherent chirality and saddle-shaped conformation play a crucial role in its activity. Density functional theory calculations have shown that the enantioselectivity of its reactions is determined by the b-hydride elimination step .
Comparison with Similar Compounds
Similar Compounds
- 9-Benzylidene-9H-tribenzo a,c,eannulene : Shares a similar structure but differs in the functional groups attached .
- 9H-Tribenzo[a,c,e]cycloheptene : Another member of the tribenzoannulene family with different substituents .
Uniqueness
6-Bromo-9,9-dimethyl-9H-tribenzoa,c,eannulene is unique due to its specific bromine and methyl substitutions, which confer distinct chemical properties and reactivity compared to other tribenzoannulenes .
Properties
Molecular Formula |
C21H17Br |
---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
10-bromo-14,14-dimethyltetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8(13),9,11,15,17-nonaene |
InChI |
InChI=1S/C21H17Br/c1-21(2)19-10-6-5-9-17(19)15-7-3-4-8-16(15)18-13-14(22)11-12-20(18)21/h3-13H,1-2H3 |
InChI Key |
YKTAEZALNGVJPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)Br)C3=CC=CC=C3C4=CC=CC=C41)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.